molecular formula C12H22N4O2S B578566 tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate CAS No. 1245806-45-4

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate

Cat. No.: B578566
CAS No.: 1245806-45-4
M. Wt: 286.394
InChI Key: AXGCXMOAJUDTED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The isopropyl and tert-butyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

IUPAC Name

tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGCXMOAJUDTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676817
Record name tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245806-45-4
Record name tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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